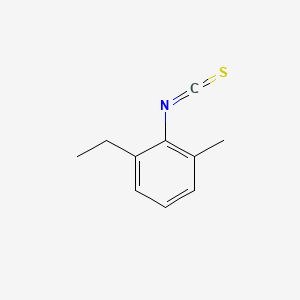

2-Ethyl-6-methylphenyl isothiocyanate

Description

Contextualization within the Isothiocyanate Compound Class

Isothiocyanates are a well-established class of organosulfur compounds with the general structure R-N=C=S. They are known for their pungent odor and are found naturally in many plants of the Brassicaceae family, such as mustard, broccoli, and cabbage. In these plants, they are typically stored as glucosinolates and are released upon enzymatic hydrolysis when the plant tissue is damaged.

The isothiocyanate functional group is highly reactive, particularly towards nucleophiles, which readily attack the central carbon atom. This reactivity is the basis for many of their biological activities and their utility in synthetic chemistry. The electronic and steric properties of the "R" group can significantly influence the reactivity and properties of the isothiocyanate. In the case of 2-Ethyl-6-methylphenyl isothiocyanate, the aromatic ring and the flanking ethyl and methyl groups play a crucial role in modulating its chemical behavior.

The synthesis of isothiocyanates can be achieved through various methods. A common laboratory and industrial approach involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent. chemrxiv.org Alternative methods include the use of thiophosgene (B130339) or other thiocarbonyl transfer reagents. chemrxiv.org For aryl isothiocyanates like this compound, the starting material would be the corresponding 2-ethyl-6-methylaniline. The general synthetic scheme is presented below:

General Synthesis of Aryl Isothiocyanates

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Primary Amine (Ar-NH₂) | Carbon Disulfide (CS₂) | Dithiocarbamic Acid |

| 2 | Dithiocarbamic Acid | Base (e.g., NaOH) | Dithiocarbamate Salt |

| 3 | Dithiocarbamate Salt | Desulfurizing Agent (e.g., POCl₃) | Isothiocyanate (Ar-NCS) |

Academic Research Relevance and Trajectories in Organic and Medicinal Chemistry

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its relevance can be inferred from the broader research trajectories of aryl isothiocyanates in organic and medicinal chemistry.

In Organic Chemistry, aryl isothiocyanates are valuable building blocks for the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. The electrophilic nature of the isothiocyanate group allows for facile reactions with binucleophiles to construct various ring systems. For instance, reactions with amino acids or their derivatives can lead to the formation of thiohydantoins, a reaction famously utilized in the Edman degradation for peptide sequencing. The steric hindrance provided by the ethyl and methyl groups in this compound could be exploited to influence the regioselectivity of certain cyclization reactions, offering a pathway to novel and complex molecular architectures.

In Medicinal Chemistry, isothiocyanates are a class of compounds with a broad spectrum of reported biological activities, including antifungal, and herbicidal properties. For example, some phenyl isothiocyanate derivatives have been investigated for their potential as agricultural fungicides. google.com The biological activity of isothiocyanates is often attributed to their ability to react with sulfhydryl groups of proteins and peptides, thereby modulating cellular pathways.

Below is a table summarizing the key properties of this compound. nist.gov

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 66609-04-9 |

| Molecular Formula | C₁₀H₁₁NS |

| Molecular Weight | 177.27 g/mol |

| IUPAC Name | 1-ethyl-2-isothiocyanato-3-methylbenzene |

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-isothiocyanato-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-3-9-6-4-5-8(2)10(9)11-7-12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSOFYQRXYMDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216777 | |

| Record name | 2-Ethyl-6-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66609-04-9 | |

| Record name | 2-Ethyl-6-methylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066609049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-6-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66609-04-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 2 Ethyl 6 Methylphenyl Isothiocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive analytical technique that exploits the magnetic properties of atomic nuclei. For organic molecules like 2-Ethyl-6-methylphenyl isothiocyanate, ¹H and ¹³C NMR are fundamental for structural elucidation.

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. Although specific experimental data for this compound is not widely published, a predicted spectrum can be inferred based on the analysis of similar structures, such as ethylbenzene (B125841) and toluene. docbrown.infochemicalbook.com

The aromatic region (typically δ 6.5-8.0 ppm) for a 1,2,3-trisubstituted benzene (B151609) ring like this compound is expected to be complex. libretexts.org The three adjacent aromatic protons would likely appear as a multiplet or as distinct doublets and a triplet, influenced by their coupling with each other. The protons of the ethyl group are anticipated to show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. docbrown.infochemicalbook.com The methyl group attached directly to the aromatic ring would appear as a singlet.

Predicted ¹H NMR Chemical Shifts for this compound

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, simplifying the analysis. libretexts.org

For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The carbon of the isothiocyanate group (-N=C=S) is expected to have a characteristic chemical shift in the range of δ 120-140 ppm. The six aromatic carbons will resonate in the typical aromatic region (δ 120-150 ppm), with the substituted carbons (C-1, C-2, C-6) appearing at a lower field compared to the carbons bearing hydrogen atoms. libretexts.orgdocbrown.info The aliphatic carbons of the ethyl and methyl groups will appear at a much higher field (upfield). libretexts.org

Predicted ¹³C NMR Chemical Shifts for this compound

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would be crucial to confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group and to trace the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals of the ethyl and methyl groups to their corresponding carbon signals and assign the aromatic C-H protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for identifying the substitution pattern on the benzene ring. For instance, correlations would be expected from the benzylic methylene protons (-CH₂-) to the aromatic carbons C-1, C-2, and C-3, and from the ring's methyl protons to carbons C-5, C-6, and C-1, confirming the 2-ethyl-6-methyl substitution pattern.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. The most characteristic feature in the IR spectrum of an isothiocyanate is the intense and broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This band typically appears in the region of 2000–2200 cm⁻¹. nih.govresearchgate.net

Other expected absorptions include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl and methyl groups (below 3000 cm⁻¹). vscht.cz Carbon-carbon stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. vscht.cz

Characteristic FTIR Absorption Bands for this compound

Raman spectroscopy is a complementary technique to FTIR. While the asymmetric -N=C=S stretch is strong in the IR spectrum, the symmetric stretch of this group is often a prominent feature in the Raman spectrum, typically appearing around 1000-1100 cm⁻¹. Aromatic ring vibrations, particularly the ring "breathing" mode, also tend to give strong signals in Raman spectra. This technique is particularly useful for studying molecular symmetry and the carbon backbone. researchgate.net

Table of Compounds

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) is pivotal for unambiguously determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, the exact mass is calculated based on its chemical formula, C10H11NS. nist.gov HRMS analysis would be expected to yield an experimental mass that corresponds closely to this theoretical value, thereby confirming its elemental makeup.

Table 1: Molecular Formula and Mass Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C10H11NS | nist.gov |

| Nominal Mass | 177 | nist.gov |

| Monoisotopic Molecular Weight | 177.266 | nist.gov |

Note: The theoretical exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ³²S).

Electron Ionization (EI) mass spectrometry causes the molecule to fragment in a reproducible manner. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and several key fragment ions resulting from the cleavage of specific bonds.

The primary fragmentation pathways for this molecule include the loss of its alkyl substituents. The cleavage of the ethyl group results in a significant [M-29]⁺ ion, while the loss of the methyl group produces an [M-15]⁺ ion. Another characteristic fragmentation involves the isothiocyanate group (-NCS), which can lead to various resonance-stabilized ions.

Table 2: Plausible Mass Fragmentation Data for this compound

| m/z Value | Proposed Ion | Formula of Loss | Comments |

|---|---|---|---|

| 177 | [C10H11NS]⁺ | - | Molecular Ion (M⁺) |

| 162 | [C9H8NS]⁺ | CH3 | Loss of a methyl group |

| 148 | [C9H9NS]⁺ | C2H5 | Loss of an ethyl group |

| 118 | [C8H8N]⁺ | CS | Loss of carbon monosulfide |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction techniques are unparalleled for providing precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of a molecule. This technique can elucidate bond lengths, bond angles, and torsional angles with very high precision. For chiral molecules, it can determine the absolute configuration. In the case of this compound, this analysis would reveal the exact spatial orientation of the ethyl, methyl, and isothiocyanate groups relative to the phenyl ring. Such data is crucial for understanding steric interactions and the molecule's conformational preferences in the solid state.

While the technique is powerful, specific crystallographic data for this compound has not been detailed in the surveyed literature. A typical output from such an analysis is presented illustratively below.

Table 3: Illustrative Crystallographic Data Parameters from Single Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes in Ångströms (Å). |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). |

| Volume (V) | The volume of the unit cell in cubic Ångströms (ų). |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the primary chromophore is the substituted benzene ring. The electronic transitions observed in the UV-Vis spectrum are typically π → π* transitions associated with the aromatic system. The presence of the isothiocyanate and alkyl groups as substituents on the ring will influence the energy of these transitions, causing shifts in the wavelength of maximum absorption (λmax) compared to unsubstituted benzene. Specifically, these substituents can cause a bathochromic shift (to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity).

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Phenyl Ring | ~200-280 nm |

Computational Chemistry and Quantum Chemical Investigations of 2 Ethyl 6 Methylphenyl Isothiocyanate

Electronic Structure and Molecular Orbital Analysis

A comprehensive analysis of the electronic structure and molecular orbitals of 2-Ethyl-6-methylphenyl isothiocyanate, including details about its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular electrostatic potential (MEP), has not been documented in scientific literature. Such studies, typically performed using Density Functional Theory (DFT), are crucial for understanding the molecule's reactivity and kinetic stability. While general principles of electronic structure for aromatic isothiocyanates can be inferred, specific computational data for this compound are not available.

Conformational Landscape and Energy Profile Calculations

There are no published studies on the conformational landscape and energy profile of this compound. A computational analysis in this area would involve calculating the potential energy surface to identify stable conformers and the energy barriers for rotation around single bonds, particularly the C-N and C-C bonds of the ethyl and isothiocyanate groups. This information is vital for understanding the molecule's three-dimensional structure and its influence on physical and chemical properties.

Spectroscopic Parameter Prediction via Quantum Chemical Methods

While an experimental infrared spectrum for this compound is available, theoretical predictions of its spectroscopic parameters have not been reported. nist.gov Quantum chemical methods are frequently used to complement experimental spectroscopy.

GIAO NMR: Predictions of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method have not been published for this compound.

Vibrational Frequencies: Although an experimental IR spectrum exists, a computational study involving the calculation of harmonic vibrational frequencies to assign the observed spectral bands has not been found. nist.gov

UV-Vis: There is no available literature on the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound using Time-Dependent Density Functional Theory (TD-DFT) or other computational methods.

Reaction Mechanism Elucidation and Kinetic Parameter Calculations

The potential reaction mechanisms of this compound, particularly in the context of antioxidant activity or other chemical transformations, have not been computationally investigated. Theoretical studies on related isothiocyanates often explore the following pathways, but specific data for the title compound is absent.

Formal Hydrogen Transfer (FHT) Mechanisms

No computational studies have been found that investigate the thermodynamics and kinetics of this compound acting as a hydrogen atom donor through a Formal Hydrogen Transfer (FHT) mechanism.

Radical Adduct Formation (RAF) Mechanisms

The potential for this compound to participate in Radical Adduct Formation (RAF) reactions, where a radical species adds to the molecule, has not been explored in the available scientific literature through computational methods. While the isothiocyanate group and the aromatic ring present potential sites for such reactions, no specific mechanistic or kinetic data have been published.

Single Electron Transfer (SET) Mechanisms

There is no available research detailing the thermodynamics and kinetics of a Single Electron Transfer (SET) mechanism involving this compound. Such studies would calculate parameters like ionization potential and electron affinity to evaluate the feasibility of the molecule donating or accepting an electron.

Transition State Characterization and Activation Energies (e.g., Gibbs Energy of Activation)

The investigation of chemical reactions involving this compound at a molecular level necessitates the characterization of transition states and the calculation of associated activation energies. The Gibbs energy of activation (ΔG‡) is a critical parameter that determines the rate of a chemical reaction. Computational methods, particularly DFT, are employed to map the potential energy surface of a reaction, locating the minimum energy pathways and identifying the transition state structures.

For isothiocyanates, a common reaction is the nucleophilic attack at the central carbon atom of the -N=C=S group. Theoretical calculations on related phenyl isothiocyanates reacting with nucleophiles like amines or thiols have shown that the reaction can proceed through a stepwise mechanism involving a tetrahedral intermediate. The rate-limiting step in such reactions is often the breakdown of this intermediate.

Table 1: Representative Calculated Activation Energies for Reactions of Isothiocyanates with Nucleophiles

| Reactant System | Nucleophile | Computational Method | Calculated ΔG‡ (kJ mol⁻¹) |

| Ethyl Isothiocyanate (EITC) | MeS⁻ | B3LYP-D3/6-31+G | Data not specified in search results |

| Ethyl Isothiocyanate (EITC) | MeNH₂ | B3LYP-D3/6-31+G | Data not specified in search results |

| Phenyl Isothiocyanate (PITC) | MeS⁻ | B3LYP-D3/6-31+G | Data not specified in search results |

| Phenyl Isothiocyanate (PITC) | MeNH₂ | B3LYP-D3/6-31+G | Data not specified in search results |

| Note: Specific values for ΔG‡ were not available in the provided search results. This table illustrates the type of data that would be generated from such computational studies. |

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent medium can significantly influence the molecular properties and reactivity of a solute. Computational models that account for solvent effects are crucial for obtaining results that are comparable to experimental observations. Both implicit and explicit solvent models are utilized in these studies. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, while explicit models involve the inclusion of individual solvent molecules in the calculation.

For reactions involving isothiocyanates, the polarity of the solvent can affect the stability of reactants, intermediates, transition states, and products to varying degrees. For instance, in the nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines, theoretical investigations have shown that the reaction mechanism and the associated Hammett and Brønsted coefficients are sensitive to the solvent environment. rsc.org The use of a solvent model was found to be critical in these calculations. rsc.org

While specific studies on the solvent effects on this compound are not detailed in the provided results, it is established that polar solvents can alter the free energy profile of reactions. mdpi.com For example, the yield of certain reactions involving N-heterocycles is highly dependent on the solvent, with different outcomes observed in acetonitrile (B52724), 1,2-dichloroethane, and chloroform. mdpi.com Such solvent dependency highlights the importance of including solvent effects in computational models to accurately predict the behavior of this compound in different chemical environments.

pKa Value Calculations for Isothiocyanate Derivatives

The acid dissociation constant (pKa) is a fundamental property that describes the acidity of a compound. While isothiocyanates themselves are not typically considered acidic, they can be part of larger molecules containing acidic functional groups. Furthermore, understanding the reactivity of the isothiocyanate group can be related to the acidity of potential intermediates or adducts.

Computational methods have been developed to accurately predict the pKa values of various organic molecules. These methods often involve calculating the Gibbs free energy change of the deprotonation reaction in a solvent, typically water. For sulfur-containing compounds like thiols, DFT calculations combined with an appropriate solvation model have been shown to provide pKa values in good agreement with experimental data. The accuracy of these calculations can be improved by including explicit water molecules in the computational model to account for specific hydrogen bonding interactions.

Although no direct calculations of the pKa for this compound or its derivatives were found, the methodologies established for other sulfur-containing compounds are transferable. For instance, studies on thiols have shown that the M06-2X functional with the SMDsSAS solvation model can yield accurate pKa predictions. researchgate.net Such approaches could be employed to study the acidity of any potential derivatives or reaction intermediates of this compound.

Structure Activity Relationship Sar Studies of 2 Ethyl 6 Methylphenyl Isothiocyanate Analogs

Impact of Substituent Electronic and Steric Properties on Biological Activity (e.g., Ortho-Substitutions)

The nature and position of substituents on the phenyl ring of compounds like 2-Ethyl-6-methylphenyl isothiocyanate are critical determinants of their biological activity. Electronic and steric properties of these substituents can modulate the electrophilicity of the isothiocyanate group and influence interactions with biological targets.

Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic ring alters the electron density of the isothiocyanate moiety. Electron-withdrawing groups can enhance the electrophilic character of the ITC carbon atom, potentially leading to increased reactivity with cellular nucleophiles such as cysteine residues on proteins. For instance, studies on various phenyl isothiocyanates have shown that substituents can significantly impact their chemical reactivity and, by extension, their biological effects. researchgate.net

Research into functionalized aryl and biaryl isothiocyanates has been undertaken to probe these structure-activity relationships further, demonstrating that the structure of an ITC directly impacts its potency and mode of action. nih.gov

Correlation of Side Chain Structure (Alkyl, Aryl, Arylalkyl) with Bioactivity Profiles

The side chain (the 'R' group attached to the -N=C=S moiety) is a key factor in determining the specific biological activities of isothiocyanates. mdpi.com The variation from simple alkyl chains to more complex aryl or arylalkyl structures can lead to significant differences in efficacy and mechanism of action. rsc.org

Studies comparing arylalkyl isothiocyanates have demonstrated a clear structure-activity relationship. For example, in the context of inhibiting the metabolism of the tobacco-specific nitrosamine (B1359907) NNK, the length of the alkyl chain linking the phenyl group and the isothiocyanate function is critical. 4-Phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) were found to be more potent inhibitors of NNK bioactivation than phenethyl isothiocyanate (PEITC), which in turn was generally more potent than benzyl (B1604629) isothiocyanate (BITC). rsc.org This suggests that a longer alkyl chain can enhance inhibitory activity against specific cytochrome P450 enzymes. rsc.org

The lipophilicity and spatial distribution of the side chain influence the compound's ability to cross cell membranes and interact with intracellular targets. The introduction of aromatic rings or other functional groups can provide additional binding interactions, such as π-π stacking or hydrogen bonding, with target proteins, thereby enhancing potency and selectivity.

| Compound | Structure | Relative Potency |

|---|---|---|

| Benzyl isothiocyanate (BITC) | Phenyl-CH₂-NCS | Less Potent |

| Phenethyl isothiocyanate (PEITC) | Phenyl-(CH₂)₂-NCS | More Potent than BITC |

| 4-Phenylbutyl isothiocyanate (PBITC) | Phenyl-(CH₂)₄-NCS | More Potent than PEITC |

| 6-Phenylhexyl isothiocyanate (PHITC) | Phenyl-(CH₂)₆-NCS | More Potent than PEITC |

Stereochemical Influences on Activity, including Atropisomerism

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a compound. For chiral molecules, enantiomers can exhibit different potencies and even different types of pharmacological effects due to the stereospecific nature of biological receptors and enzymes.

In the case of this compound, the presence of two different bulky ortho-substituents (ethyl and methyl) on the phenyl ring introduces the potential for atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. If the rotational barrier between the conformers is high enough, the molecule can be isolated as a pair of non-superimposable, chiral enantiomers.

While the general principles of stereochemistry are fundamental in medicinal chemistry, specific studies investigating atropisomerism in this compound and its direct influence on biological activity are not extensively documented in the available literature. However, it is a well-established concept that the specific 3D shape of a molecule is crucial for its interaction with biological targets. It is plausible that if stable atropisomers of this compound exist, they could display differential activity. For other classes of compounds, stereoisomers have been shown to possess distinct biological profiles. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isothiocyanates

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

Various statistical and machine learning methods are employed to build QSAR models. Among these, Random Forest (RF) is a powerful ensemble learning method that has proven effective in QSAR studies. RF builds multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. This approach is robust, can handle large datasets with numerous variables, and often provides higher accuracy compared to single decision tree models.

For developing QSAR models for isothiocyanates, molecular descriptors are first calculated for a set of compounds with known biological activities. These descriptors quantify various physicochemical properties, such as electronic, steric, hydrophobic, and topological features. The RF algorithm then uses these descriptors to build a predictive model.

The development of a predictive QSAR model involves several key steps:

Data Set Curation: A dataset of isothiocyanate analogs with experimentally determined biological activity is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset.

Model Building and Training: The dataset is typically split into a training set and a test set. A machine learning algorithm, such as Random Forest, is trained on the training set to learn the relationship between the descriptors and activity.

Validation: The model's predictive power is rigorously assessed using internal validation (e.g., cross-validation) and external validation with the independent test set.

Successful QSAR models can be used to screen virtual libraries of isothiocyanate analogs to identify new candidates with potentially high activity, thereby accelerating the discovery process. For example, QSAR models have been developed to predict the cytotoxic effect of diverse chemical compounds on cancer cell lines, providing a means to prioritize compounds for synthesis and further testing.

| Step | Description |

|---|---|

| 1. Data Curation | Assembling a dataset of compounds with known biological activity. |

| 2. Descriptor Calculation | Computing numerical representations of molecular structure and properties. |

| 3. Model Training | Using algorithms like Random Forest to learn structure-activity relationships. |

| 4. Model Validation | Assessing the model's accuracy and predictive ability using test sets. |

| 5. Prediction | Using the validated model to predict the activity of new, untested compounds. |

Mechanistic Investigations of in Vitro Biological Activities of 2 Ethyl 6 Methylphenyl Isothiocyanate

Molecular and Cellular Target Identification

Protein and Macromolecular Adduct Formation

The ability of isothiocyanates to form covalent adducts with cellular macromolecules, particularly proteins, is a key aspect of their biological activity. This process, known as S-conjugation, typically involves the reaction of the electrophilic isothiocyanate group with nucleophilic thiol groups of cysteine residues in proteins. Such modifications can alter protein structure and function, leading to downstream cellular effects. However, specific studies identifying the protein targets and characterizing the macromolecular adducts formed by 2-Ethyl-6-methylphenyl isothiocyanate have not been documented in publicly available research.

Intracellular Signaling Pathway Modulation (e.g., PI3K/AKT)

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers. Various isothiocyanates have been shown to modulate the PI3K/AKT pathway, often leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Research specific to this compound's effect on this pathway is currently unavailable.

Gene-Specific Mutation Analysis in Resistant Strains

Understanding the genetic basis of resistance to a compound is crucial for its development as a therapeutic agent. This often involves the analysis of gene-specific mutations in cell lines or organisms that have developed resistance. Such studies can identify the molecular targets of the compound and the mechanisms by which resistance emerges. At present, there are no published studies detailing gene-specific mutation analysis in strains resistant to this compound.

Cellular Responses and Phenotypes

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anti-cancer agents exert their effects by inducing apoptosis in tumor cells. Isothiocyanates, as a class, are known to trigger apoptosis through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins. Specific investigations into the apoptotic mechanisms induced by this compound are lacking in the scientific literature.

Anti-Proliferative Effects on Cell Growth

The inhibition of cell proliferation is a hallmark of many potential anti-cancer compounds. Studies with various isothiocyanates have demonstrated their ability to arrest the cell cycle and inhibit the growth of cancer cells. While it is plausible that this compound exhibits similar anti-proliferative effects, dedicated research to determine its efficacy and the underlying mechanisms has not been reported.

Antioxidant Mechanisms

The antioxidant properties of isothiocyanates are a key aspect of their bioactivity. These mechanisms are multifaceted, involving the direct scavenging of free radicals and the modulation of cellular antioxidant defenses. The antioxidant potential of this compound can be inferred from studies on analogous compounds.

Isothiocyanates have demonstrated the ability to scavenge highly reactive free radicals, such as the hydroxyl radical (HO•). Theoretical studies using Density Functional Theory (DFT) have shown that isothiocyanates, including aromatic variants like 4-methylphenyl isothiocyanate and 2-phenylethyl isothiocyanate, exhibit high HO•-scavenging activity. nih.govresearchgate.netchemrxiv.orgchemrxiv.org The rate constants for these reactions are estimated to be in the range of 10⁸–10⁹ M⁻¹ s⁻¹, indicating a very efficient scavenging process. nih.govresearchgate.netchemrxiv.org The primary mechanisms involved are formal hydrogen transfer (FHT) and radical adduct formation (RAF). nih.govchemrxiv.org Given its structural similarities to these compounds, it is highly probable that this compound also possesses significant hydroxyl radical scavenging capabilities. The ethyl and methyl groups on the phenyl ring may further influence this activity through electronic and steric effects.

The antioxidant activity of a compound is also governed by its thermodynamic and kinetic properties. Key parameters include Bond Dissociation Enthalpy (BDE), Proton Affinity (PA), and Adiabatic Ionization Potential (IP). A lower BDE indicates a greater ease of donating a hydrogen atom to a free radical, a critical step in the FHT mechanism. For isothiocyanates, BDE values have been reported to be in the range of 77.8 to 115.8 kcal mol⁻¹. nih.gov Proton affinity and ionization potential are relevant to single electron transfer mechanisms. For some isothiocyanates, PA values range from 57.3 to 116.0 kcal mol⁻¹, and IP values from 126.8 to 163.6 kcal mol⁻¹. nih.gov

Computational studies on structurally similar aromatic isothiocyanates can provide insights into the likely values for this compound. pcbiochemres.comnih.gov The substitution pattern on the aromatic ring is expected to modulate these thermodynamic parameters. For instance, the electron-donating nature of the ethyl and methyl groups could potentially lower the BDE of benzylic hydrogens, thereby enhancing its antioxidant capacity via the FHT pathway.

Antimicrobial Mechanisms

Isothiocyanates are known for their broad-spectrum antimicrobial properties, which are attributed to their ability to interfere with essential cellular processes in microorganisms.

Below is an interactive data table summarizing the antibacterial activity of some representative isothiocyanates against MRSA, which can serve as a reference for the potential efficacy of this compound.

| Isothiocyanate | Minimum Inhibitory Concentration (MIC) against MRSA (µg·mL⁻¹) | Antibacterial Effect |

| Benzyl-isothiocyanate (BITC) | 2.9 - 110 | Mainly bactericidal |

| 2-Phenylethyl-isothiocyanate (PEITC) | Not specified in the provided context | Primarily bacteriostatic |

| Allyl-isothiocyanate (AITC) | Not specified in the provided context | Primarily bacteriostatic |

Note: This data is for illustrative purposes based on the activity of other isothiocyanates and does not represent experimental data for this compound.

In addition to their antibacterial effects, isothiocyanates also possess antifungal properties. For instance, 2-phenylethyl isothiocyanate has been shown to inhibit the growth of the fungus Alternaria alternata. The antifungal action of isothiocyanates is thought to involve the disruption of cell membrane integrity and the inhibition of crucial enzymes. The specific antifungal spectrum and efficacy of this compound have not been documented in the reviewed literature. However, based on the general antifungal activity of aromatic isothiocyanates, it is reasonable to hypothesize that it would be active against a range of fungal species.

Gene Expression and Proteomic Profiling in Response to Isothiocyanates

Isothiocyanates can exert their biological effects by modulating the expression of various genes and altering the cellular proteome. Studies on phenethyl isothiocyanate (PEITC), a compound structurally related to this compound, have shown that it can significantly alter gene expression in human breast cancer cells. nih.gov Treatment with PEITC has been observed to induce the expression of genes involved in tumor suppression and apoptosis, such as p53, p57 Kip2, and BRCA2. nih.gov

Furthermore, isothiocyanates like PEITC and sulforaphane (B1684495) can affect gene expression in both normal and cancerous breast epithelial cells, with some changes being concentration-dependent. nih.gov These compounds have been found to upregulate the pro-apoptotic gene BAD and the estrogen receptor beta gene in normal mammary epithelial cells. nih.gov

Given these findings, it is plausible that this compound could also influence cellular function by altering gene expression profiles. The specific genes affected would likely be involved in cellular stress responses, cell cycle regulation, and apoptosis. Proteomic studies would be necessary to identify the specific protein targets of this compound and to fully elucidate its mechanism of action at the molecular level.

Advanced Analytical Methodologies for Research on 2 Ethyl 6 Methylphenyl Isothiocyanate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating and quantifying complex mixtures. For 2-ethyl-6-methylphenyl isothiocyanate, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) serve distinct but complementary roles.

HPLC is a primary technique for the analysis of isothiocyanates, and its suitability for assessing the purity of this compound is well-established. chemicalbook.com The development of a robust HPLC method typically involves reversed-phase chromatography. nih.gov In this approach, a nonpolar stationary phase, such as a C18 or a Phenyl column, is commonly used. scholarsresearchlibrary.comjocpr.com

The separation is achieved using a polar mobile phase, often consisting of a gradient mixture of an aqueous component, like a phosphate (B84403) buffer, and an organic solvent such as acetonitrile (B52724) or methanol. scholarsresearchlibrary.comjocpr.com The method is validated according to guidelines from the International Council on Harmonisation (ICH) to ensure it is fit for its intended purpose. mdpi.comeuropa.eu

Method validation is critical to demonstrate that an analytical procedure is suitable for its intended use. This involves optimizing and verifying key performance characteristics, including linearity, precision, and accuracy. mdpi.com

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards over a specified concentration range. A linear relationship is confirmed if the correlation coefficient (R²) of the calibration curve is greater than or equal to 0.99. jocpr.commdpi.comresearchgate.net

Precision: Precision measures the closeness of agreement between a series of measurements from the same sample. It is expressed as the Relative Standard Deviation (RSD) of replicate analyses. For analytical methods, RSD values are generally expected to be low, often with an acceptance criterion of ≤ 2% or ≤ 3%. nih.govmdpi.comresearchgate.net

Accuracy: Accuracy reflects how close the measured value is to the true value. It is often determined through spike-recovery experiments, where a known amount of the analyte is added to a sample matrix. The acceptance criteria for recovery typically fall within a range of 98% to 102%. nih.govjocpr.commdpi.com

Table 1: Key HPLC Validation Parameters and Typical Acceptance Criteria

| Parameter | Method of Evaluation | Typical Acceptance Criteria | Source(s) |

|---|---|---|---|

| Linearity | Calibration curve from serial dilutions | Correlation Coefficient (R²) ≥ 0.99 | jocpr.commdpi.comresearchgate.net |

| Precision | Replicate injections of a single sample | Relative Standard Deviation (RSD) ≤ 2-3% | nih.govmdpi.comresearchgate.net |

| Accuracy | Spike-recovery experiments | Recovery of 98-102% | nih.govjocpr.commdpi.com |

The sensitivity of an HPLC method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. researchgate.net For HPLC methods, LODs can be in the range of 0.1 µg/mL. nih.gov

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net The LOQ is a critical parameter for quantitative analysis, with reported values for related methods often being around 0.03%. researchgate.net

Table 2: Representative Detection and Quantitation Limits in Chromatography

| Parameter | Definition | Example Value | Source(s) |

|---|---|---|---|

| LOD | Lowest detectable analyte concentration | 0.1 µg/mL | nih.gov |

| LOQ | Lowest quantifiable analyte concentration | 0.03% | researchgate.net |

Gas Chromatography is highly effective for the analysis of volatile compounds like this compound. yu.edu.jo When coupled with a detector such as a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS), GC provides excellent separation and structural identification capabilities. researchgate.netyu.edu.jo The analysis of structurally similar isothiocyanates has been successfully performed using High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS). researchgate.net

A typical GC-MS method involves injecting the sample into a heated port (e.g., 250 °C) where it is vaporized. yu.edu.jo An inert carrier gas, such as helium, transports the vaporized analytes through a capillary column. yu.edu.jo The temperature of the column is gradually increased according to a specific program to separate compounds based on their boiling points and interactions with the stationary phase. yu.edu.jo

Table 3: Typical GC-MS Parameters for Isothiocyanate Analysis

| Parameter | Typical Setting | Purpose | Source(s) |

|---|---|---|---|

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. | yu.edu.jo |

| Carrier Gas | Helium | Transports the analyte through the column. | yu.edu.jo |

| Flow Rate | 1.0 mL/min | Maintains consistent analyte migration. | yu.edu.jo |

| Oven Program | Start at 50°C, ramp up to 220°C | Separates compounds based on volatility. | yu.edu.jo |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio for identification. | yu.edu.joresearchgate.net |

Thin-Layer Chromatography is a rapid, simple, and cost-effective technique ideal for the qualitative assessment of this compound. It is particularly useful for monitoring the progress of chemical reactions in real-time and for conducting preliminary purity checks.

The separation in TLC depends on the choice of the stationary phase (the coating on the plate) and the mobile phase (the solvent that moves up the plate).

Normal-Phase (NP) TLC: Uses a polar stationary phase, such as silica (B1680970) gel, with a non-polar mobile phase. A common mobile phase system is a mixture of hexane (B92381) and ethyl acetate.

Reversed-Phase (RP) TLC: Employs a non-polar stationary phase (e.g., C18-modified silica) with a polar mobile phase, such as a mixture of water and acetonitrile or methanol.

Table 4: Common TLC Systems for Analysis

| TLC Mode | Stationary Phase | Example Mobile Phase(s) | Source(s) |

|---|---|---|---|

| Normal-Phase | Silica Gel | Hexane / Ethyl Acetate | |

| Reversed-Phase | C18-modified Silica | Water / Acetonitrile or Water / Methanol |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Derivatization Strategies for Enhanced Analytical Performance

For certain analytical applications, the performance of chromatographic methods can be significantly improved through chemical derivatization. This process involves chemically modifying the target analyte to enhance its properties for separation or detection. researchgate.net For isothiocyanates, derivatization can be used to reduce volatility, which might otherwise lead to sample loss, or to introduce a chromophore that strongly absorbs UV light, thereby increasing detection sensitivity in HPLC-UV analysis. researchgate.net

A prevalent strategy for isothiocyanates is their reaction with thiol-containing compounds, such as N-acetylcysteine (NAC). This reaction yields stable dithiocarbamates, which are less volatile and often exhibit better chromatographic behavior, making them highly suitable for analysis by HPLC. researchgate.net Other reagents, such as ammonia, have also been utilized to derivatize isothiocyanates for quantitative analysis in biological samples. researchgate.net

Table 5: Derivatization Strategies for Isothiocyanate Analysis

| Derivatizing Agent | Resulting Product | Analytical Advantage | Source(s) |

|---|---|---|---|

| N-acetylcysteine (NAC) | Dithiocarbamate (B8719985) | Improved stability, suitable for HPLC-UV analysis. | researchgate.net |

| Ammonia | Thiourea (B124793) derivative | Enables quantification in complex matrices. | researchgate.net |

Pre-Column Derivatization for Sensitivity and Selectivity

Pre-column derivatization is a critical strategy in the chromatographic analysis of isothiocyanates (ITCs) like this compound, particularly when using reverse-phase liquid chromatography (RP-LC). This technique is employed to overcome inherent analytical challenges associated with this class of compounds. Many isothiocyanates exhibit poor solubility in the aqueous mobile phases commonly used in RP-LC, which can lead to their precipitation within the HPLC system. nih.gov This precipitation not only compromises the accuracy and reproducibility of quantification but can also cause technical issues such as system clogging and pressure increases. nih.gov

The primary goal of pre-column derivatization is to modify the analyte chemically before its introduction to the chromatographic column. This reaction creates a new derivative with more favorable properties for analysis. For ITCs, the highly reactive isothiocyanate group (-N=C=S) is targeted by a nucleophilic derivatizing reagent. The resulting derivative is typically more polar and water-soluble, preventing precipitation during analysis and leading to improved peak shape and separation. nih.gov This enhancement in analytical performance significantly increases both the sensitivity and selectivity of the method.

A notable example of this approach is the use of mercaptoethanol for the derivatization of ITCs. nih.gov The reaction between the isothiocyanate and mercaptoethanol yields a more polar derivative that is more soluble in water, allowing for accurate analysis with aqueous mobile phases. nih.gov Another effective reagent is N-acetyl-L-cysteine (NAC), which reacts with ITCs to form dithiocarbamates. mostwiedzy.pl These derivatives can be directly analyzed by HPLC, often coupled with diode array detection (DAD) or mass spectrometry (MS) for enhanced identification and quantification. mostwiedzy.pl

| Challenge with Isothiocyanate Analysis | Purpose of Derivatization | Example Reagent | Resulting Derivative | Analytical Improvement |

| Poor water solubility | Increase polarity and solubility | Mercaptoethanol nih.gov | Thio-adduct | Prevents precipitation, improves quantification nih.gov |

| Inaccurate quantification due to precipitation | Create a water-soluble product | N-acetyl-L-cysteine (NAC) mostwiedzy.pl | Dithiocarbamate mostwiedzy.pl | Accurate analysis with aqueous mobile phases nih.govmostwiedzy.pl |

| Potential for low detector response | Enhance detectability (UV or fluorescence) | Varies by reagent | Varies by reagent | Increased sensitivity |

Selection of Derivatization Reagents (e.g., for Polyamines)

The selection of a derivatization reagent is governed by the analytical objective and the nature of the target analyte. The isothiocyanate functional group is not only a target for derivatization but also a powerful derivatizing agent itself due to its reactivity with primary and secondary amines. sigmaaldrich.com This dual nature is particularly relevant in the analysis of biogenic amines, such as polyamines.

Polyamines (e.g., putrescine, spermidine, and spermine) are important biological molecules that often require derivatization for effective chromatographic analysis due to their lack of a strong chromophore. Isothiocyanates can be used as reagents to label these polyamines, introducing a chromophore that allows for UV detection and enhances chromatographic retention.

Research has compared various reagents for the derivatization of polyamines, including isothiocyanates. nih.govresearchgate.net In one study, 3,5-bis(trifluoromethyl)phenyl isothiocyanate (BPI) was evaluated alongside other reagents for the derivatization of putrescine, spermine, spermidine, and cadaverine. nih.gov The study found that BPI effectively reacted with all the amine groups present in the polyamine molecules. nih.gov The choice of reagent impacts the simplicity, linearity, precision, and accuracy of the subsequent chromatographic determination. nih.govresearchgate.net While phenyl isothiocyanate (PITC) is a well-known reagent for derivatizing amino acids, other specialized ITCs are explored for different classes of amines. sigmaaldrich.comcreative-proteomics.comfinechem-mirea.ru

The table below compares different types of reagents used for the derivatization of polyamines, highlighting the utility of isothiocyanates in this application.

| Derivatization Reagent | Reagent Type | Target Analytes | Key Features & Findings |

| 3,5-bis(trifluoromethyl)phenyl isothiocyanate (BPI) | Isothiocyanate | Polyamines (putrescine, spermine, etc.) nih.gov | Reacts with all amine groups in polyamines; forms stable derivatives for HPLC analysis. nih.govresearchgate.net |

| 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) | Fluorinated aromatic | Polyamines nih.gov | Presented as a better overall choice for determining polyamines in food samples compared to BPI in the study. nih.gov |

| 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) | Chlorinated aromatic | Polyamines nih.gov | Effective in derivatizing polyamines for chromatographic analysis. nih.govresearchgate.net |

| Dansyl chloride (DNS-Cl) | Sulfonyl chloride | Polyamines libretexts.org | Forms highly fluorescent derivatives, enabling sensitive detection via fluorescence HPLC. libretexts.org |

Mass Spectrometry-Based Approaches for Biological Target Identification

Isothiocyanates exert their biological effects, including anticarcinogenic activities, largely by reacting with nucleophilic amino acid residues (such as cysteine and lysine) in cellular proteins. nih.govnih.gov Identifying these protein targets is crucial for understanding the mechanisms of action of ITCs like this compound. Mass spectrometry (MS)-based proteomic approaches have become the premier technology for this purpose. nih.govnih.gov

These methods aim to identify proteins that are covalently modified by the ITC. Two primary strategies are employed:

Radio-labeling and 2D Gel Electrophoresis-MS: This classic approach involves treating cells with a radiolabeled ITC (e.g., containing ¹⁴C). nih.gov The cellular proteins are then extracted and separated using two-dimensional gel electrophoresis (2D-GE). The protein spots containing radioactivity, which correspond to the ITC-bound proteins, are located by exposing the gel to X-ray film. These spots are then excised from the gel, digested (typically with trypsin), and the resulting peptides are analyzed by mass spectrometry to identify the protein. nih.govnih.gov

Affinity Chromatography and MS: This "pull-down" technique relies on a specially designed ITC probe that incorporates an affinity tag, such as biotin (B1667282). nih.gov Cells or cell lysates are treated with this biotin-labeled ITC probe. The probe covalently binds to its protein targets. Subsequently, the cell lysate is passed through an affinity column containing beads coated with streptavidin, which has a very high affinity for biotin. The biotin-tagged ITC-protein complexes are captured on the column, while other proteins are washed away. The captured proteins are then eluted, separated, and identified using mass spectrometry. nih.gov

In both approaches, tandem mass spectrometry (MS/MS) serves as the definitive proof of conjugation. nih.gov Following the identification of a target protein, further MS/MS analysis of its tryptic peptides can pinpoint the exact amino acid residue that the isothiocyanate has bound to, providing detailed molecular insight into the interaction. nih.gov

| Methodology | Principle | Workflow | Advantages | Limitations |

| Radio-labeling with 2D-GE-MS nih.govnih.gov | Use of a radiolabeled ITC to "tag" target proteins for detection. | 1. Treat cells with radiolabeled ITC. 2. Separate proteins by 2D-GE. 3. Detect radioactive spots via autoradiography. 4. Excise spots and identify protein by MS. nih.gov | Does not require chemical modification of the parent ITC. | Requires handling of radioactive materials; 2D-GE can have limitations in separating certain protein types. |

| Affinity Chromatography "Pull-Down" nih.gov | Use of an ITC probe with an affinity handle (e.g., biotin) to isolate target proteins. | 1. Treat cells/lysate with biotinylated ITC. 2. Lyse cells and apply to streptavidin affinity column. 3. Wash away non-bound proteins. 4. Elute and identify bound proteins by MS. nih.gov | High specificity of purification; avoids radioactivity. | Requires synthesis of a modified ITC probe, which may have different properties than the native compound. |

Future Research Trajectories and Academic Perspectives on 2 Ethyl 6 Methylphenyl Isothiocyanate

Design and Synthesis of Next-Generation Isothiocyanate Analogs

The future of 2-Ethyl-6-methylphenyl isothiocyanate research will heavily rely on the design and synthesis of next-generation analogs to build a comprehensive structure-activity relationship (SAR) profile. While general synthetic methods for ITCs are well-established, involving reactions of primary amines with reagents like thiophosgene (B130339) or, more recently, greener methods using carbon disulfide or elemental sulfur, the focus for this compound will be on creating a library of derivatives with systematic modifications. researchgate.netchemrxiv.orgrsc.orgresearchgate.netmdpi.com

Future synthetic campaigns should focus on:

Alkyl chain modifications: Varying the length and branching of the ethyl group at the 2-position to probe the impact of lipophilicity and steric hindrance on biological activity.

Methyl group substitution: Replacing the methyl group at the 6-position with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the aromatic ring.

Introduction of additional functional groups: Incorporating polar groups, such as hydroxyl or carboxyl moieties, onto the phenyl ring to enhance solubility and potentially alter target interactions.

These synthetic efforts will be instrumental in identifying analogs with improved potency, selectivity, and pharmacokinetic properties. The development of efficient, scalable, and environmentally benign synthetic routes will also be a key academic challenge. organic-chemistry.orgmdpi.com

Table 1: Proposed Analogs of this compound for Future Synthesis and SAR Studies

| Analog Series | Modification Strategy | Rationale | Potential Impact |

|---|---|---|---|

| 2-Alkyl-6-methylphenyl isothiocyanates | Varying the alkyl group at the 2-position (e.g., propyl, isopropyl, butyl) | To investigate the role of steric bulk and lipophilicity in target engagement. | Modulation of cell membrane permeability and binding affinity to hydrophobic pockets of target proteins. |

| 2-Ethyl-6-substituted-phenyl isothiocyanates | Replacing the methyl group at the 6-position with groups of varying electronic nature (e.g., -OCH3, -Cl, -CF3) | To study the influence of electronic effects on the reactivity of the isothiocyanate group. | Alteration of electrophilicity and, consequently, the kinetics of covalent modification of biological targets. |

| Functionalized 2-Ethyl-6-methylphenyl isothiocyanates | Introducing polar functional groups (e.g., -OH, -COOH) at other positions on the phenyl ring | To enhance aqueous solubility and introduce new hydrogen bonding capabilities. | Improved pharmacokinetic profiles and potential for novel interactions with target proteins. |

Comprehensive Elucidation of Mechanistic Pathways at the Molecular Level

A critical area of future research is the detailed elucidation of the molecular mechanisms through which this compound exerts its biological effects. The electrophilic carbon atom of the isothiocyanate group is known to react with nucleophilic thiols, particularly cysteine residues in proteins, leading to covalent modification and altered protein function. mdpi.com Key research questions to be addressed include:

Identification of protein targets: Utilizing advanced proteomic techniques, such as activity-based protein profiling and chemical proteomics, to identify the specific protein targets of this compound within the cell.

Modulation of signaling pathways: Investigating the impact of this compound on key cellular signaling pathways that are often dysregulated in disease, such as the Keap1-Nrf2 antioxidant response pathway, the NF-κB inflammatory pathway, and various protein kinase cascades. nih.gov

Induction of cellular responses: Characterizing the downstream cellular responses, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of inflammatory responses. nih.govmathewsopenaccess.com

Understanding these mechanistic details at the molecular level is paramount for the rational design of therapeutic strategies and for identifying potential biomarkers of activity.

Integration of Advanced Computational and Experimental Methodologies for Predictive Modeling

The integration of computational and experimental approaches will be essential for accelerating research on this compound. Predictive modeling can guide experimental work, saving time and resources. Future research should leverage:

Quantitative Structure-Activity Relationship (QSAR) studies: Developing QSAR models to correlate the physicochemical properties of a series of this compound analogs with their biological activities. wur.nl This will enable the in silico screening of virtual compounds and prioritization of synthetic targets.

Molecular docking and molecular dynamics simulations: Using these computational tools to predict the binding modes of this compound and its analogs with their putative protein targets. This can provide insights into the specific amino acid interactions that govern binding affinity and selectivity.

In silico ADMET prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogs, helping to identify candidates with favorable drug-like properties early in the discovery process. mdpi.com

These computational approaches, when used in a synergistic loop with experimental validation, will create a powerful platform for the discovery and optimization of next-generation ITC-based compounds.

Table 2: Integrated Computational and Experimental Workflow for Isothiocyanate Research

| Phase | Computational Method | Experimental Method | Objective |

|---|---|---|---|

| 1. Hit Identification | Virtual screening of compound libraries. | High-throughput screening of biological activity. | Identify initial lead compounds. |

| 2. Lead Optimization | QSAR modeling and molecular docking of analogs. | Synthesis and in vitro testing of prioritized analogs. | Improve potency and selectivity. |

| 3. Preclinical Development | In silico ADMET prediction. | In vivo pharmacokinetic and efficacy studies. | Select candidates for further development. |

Development of Novel Research Tools and Probes for Isothiocyanate Interactions

To facilitate a deeper understanding of the cellular behavior of this compound, the development of bespoke chemical biology tools is a crucial research trajectory. These tools can help to visualize and quantify the interactions of the compound in complex biological systems. Future efforts should focus on:

Fluorescently-tagged probes: Synthesizing analogs of this compound that are conjugated to fluorescent dyes. These probes would allow for the visualization of the compound's subcellular localization and accumulation in real-time using advanced microscopy techniques. nih.gov

Biotinylated or clickable probes: Creating derivatives that incorporate a biotin (B1667282) tag or a "clickable" functional group (e.g., an alkyne or azide). These probes can be used in pull-down assays to isolate and identify the protein binding partners of the isothiocyanate from cell lysates.

Photoaffinity labels: Designing analogs with photo-activatable groups that can be used to permanently cross-link the compound to its target proteins upon UV irradiation, facilitating more robust target identification.

The creation of such molecular probes will be invaluable for dissecting the complex biology of this compound with high spatiotemporal resolution. researchgate.net

Exploration of New Biological Activities within Academic Contexts (e.g., Anti-Adipogenic Effects)

While much of the focus on ITCs has been on their anti-cancer properties, a significant future research direction for this compound is the exploration of its potential in other therapeutic areas. researchgate.netnih.govresearchgate.net One promising area is the investigation of its anti-adipogenic effects, which could have implications for the treatment of obesity and related metabolic disorders.

Academic research in this area should aim to:

Investigate the inhibition of adipocyte differentiation: Determine if this compound can prevent the differentiation of pre-adipocytes into mature fat cells, a key process in the development of adipose tissue.

Elucidate the underlying mechanisms: Explore the molecular pathways involved in any observed anti-adipogenic effects, such as the modulation of key transcription factors like PPARγ and C/EBPα, which are master regulators of adipogenesis.

Explore other metabolic effects: Broaden the investigation to include other potential metabolic benefits, such as improvements in insulin (B600854) sensitivity and glucose metabolism, in relevant cell culture and animal models of metabolic disease.

The exploration of novel biological activities, such as anti-adipogenic effects, will diversify the potential applications of this compound and could lead to the development of new therapeutic strategies for a range of diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.